molecular formula C₁₁H₁₆N₂ B1139684 Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- CAS No. 64114-31-4

Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)-

Cat. No.: B1139684
CAS No.: 64114-31-4
M. Wt: 176.26
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Description

Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)-: is a chemical compound with the molecular formula C11H16N2. It is a colorless liquid with a pungent odor and is classified as a highly flammable liquid and vapor. This compound is used primarily in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- can be achieved through various methods. One of the most common methods is the asymmetric synthesis method, which involves the use of chiral auxiliaries to control the stereochemistry of the final product. This method is highly efficient and produces high yields of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves the reaction of paraldehyde and aqueous ammonia in the presence of a catalyst. This reaction is carried out at high temperatures (200–300 °C) and pressures (12–13 MPa), resulting in a yield of about 70% .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce various pyrrolidine derivatives.

Scientific Research Applications

Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of various chemicals and materials, including resins and pharmaceuticals

Mechanism of Action

The mechanism of action of Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- involves its interaction with nicotinic acetylcholine receptors. This compound acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence various molecular targets and pathways, including those involved in cognitive functions and neurological processes .

Comparison with Similar Compounds

  • Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-
  • Pyridine, 2-methyl-5-ethyl-
  • Pyridine, 3-(1-methyl-2-pyrrolidinyl)-

Comparison: Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- is unique due to its specific molecular structure, which includes a pyrrolidinyl group attached to the pyridine ring. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .

Properties

IUPAC Name

2-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-10(5-3-7-12-9)11-6-4-8-13(11)2/h3,5,7,11H,4,6,8H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCAJINVSUVLQL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C2CCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)[C@@H]2CCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00228323
Record name Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77698-47-6
Record name 2-Methylnicotine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077698476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLNICOTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPW427I1X1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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